molecular formula C14H24ClN3O3S B026311 Sematilide hydrochloride CAS No. 101526-62-9

Sematilide hydrochloride

Cat. No. B026311
CAS RN: 101526-62-9
M. Wt: 349.9 g/mol
InChI Key: OKXAJGDKHKNFAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of Sematilide hydrochloride has been analyzed through various pharmacological studies. Its structure is closely related to N-acetylprocainamide, and it belongs to the class III antiarrhythmic agents.

Chemical Reactions and Properties

  • Pharmacokinetics and Pharmacodynamics : this compound's pharmacokinetics have been studied in both healthy volunteers and patients with renal impairment. It shows significant renal clearance and its pharmacologic effect on the QT interval is notable (Shi et al., 1996).

  • Electrophysiological Effects : It has been shown to prolong action potential duration in vitro, without depressing the maximum action potential upstroke slope. This indicates its specific class III action in the heart (Wong et al., 1992).

Physical Properties Analysis

The specific physical properties of this compound, such as melting point, boiling point, and solubility, are not detailed in the available research literature.

Chemical Properties Analysis

  • Effects on Membrane Currents : this compound affects membrane currents in cardiac cells, particularly inhibiting the delayed rectifier K+ current, which is crucial for its antiarrhythmic properties (Ishii et al., 1997).

  • Hemodynamic Effects : Studies have shown that Sematilide does not significantly affect hemodynamic variables like arterial pressures or cardiac index, making it a safer choice in certain patient populations (Stambler et al., 1995).

Scientific Research Applications

  • Prolongation of QT Interval : Sematilide prolongs the rate-corrected QT (QTc) interval in a dose- and concentration-related manner. It also slows heart rate at high concentrations (Wong et al., 1992).

  • Action on Cardiac Tissues : It prolongs the duration of action potentials in guinea pig left atrium, suggesting effectiveness in blocking atrial arrhythmia (Ishii et al., 1995). Additionally, Sematilide hydrochloride increases the atrial effective refractory period, atrioventricular nodal effective refractory period, and right ventricular effective refractory period (Sager et al., 1993).

  • Inhibition of Potassium Channels : It blocks the inward rectifier potassium channel in isolated guinea pig ventricular myocytes (Takai et al., 1997).

  • Rate-Dependent Effects : The drug shows rate-dependent effects on action potential duration in guinea pig ventricular myocytes, with significant effects at lower stimulation rates (Sawanobori et al., 1994).

  • Selective Blocking : Sematilide selectively inhibits the rapidly activating delayed rectifier K+ current in guinea pig atrial myocytes, prolonging action potential duration and refractoriness (Ishii et al., 1996).

  • Effects in Animal Models : It is effective in preventing reentrant ventricular arrhythmias in experimental animals and humans, with no significant side effects in a canine model of arrhythmia (Greenberg et al., 1992).

  • Hemodynamic Effects : In patients with congestive heart failure, Sematilide prolonged repolarization but did not alter hemodynamic variables (Stambler et al., 1995).

  • Pharmacokinetics and Tolerability : It has well-tolerated pharmacokinetics, effect on QTc interval after intravenous and oral administration, suggesting a favorable profile for clinical use (Shi et al., 1995).

Future Directions

Sematilide effectively suppresses sustained ventricular tachycardia in 41% of patients with clinical ventricular arrhythmias, demonstrating its potential as a “pure” class III agent for treating ventricular arrhythmias .

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-4-(methanesulfonamido)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S.ClH/c1-4-17(5-2)11-10-15-14(18)12-6-8-13(9-7-12)16-21(3,19)20;/h6-9,16H,4-5,10-11H2,1-3H3,(H,15,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXAJGDKHKNFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049016
Record name Sematilide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101526-62-9
Record name Sematilide hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101526629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sematilide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEMATILIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B8MC21ZI2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 100 ml of anhydrous tetrahydrofuran is added 10 g (0.0429 mole) of 4-[(methylsulfonyl)amino]benzoyl chloride and the reaction is cooled in an ice bath. A solution of 5.0 g (0.043 mole) of N,N-diethylethylenediamine in 25 ml of tetrahydrofuran is added over 15 minutes. The solvent is decanted and the precipitate is triturated with 100 ml of ether and crystallized from 100 ml of acetone with three drops of methanol. After cooling, the resultant solid is washed with acetone and dried in vacuo to provide the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sematilide hydrochloride
Reactant of Route 2
Reactant of Route 2
Sematilide hydrochloride
Reactant of Route 3
Reactant of Route 3
Sematilide hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Sematilide hydrochloride
Reactant of Route 5
Reactant of Route 5
Sematilide hydrochloride
Reactant of Route 6
Reactant of Route 6
Sematilide hydrochloride

Q & A

Q1: What challenges were encountered during the development of a tablet formulation for Sematilide Hydrochloride, and how did the Moisture-Activated Dry Granulation (MADG) method address these challenges?

A1: this compound, being a cohesive and fluffy drug, posed challenges in developing a suitable tablet formulation []. Direct compression resulted in poor flowability of the powder blend, affecting content uniformity in the final tablets. The MADG method proved advantageous in overcoming this challenge. It produced granules with excellent flowability, comparable to those obtained through conventional wet granulation or dry granulation using a roller compactor []. Tablets produced using the MADG method exhibited superior content uniformity compared to those made using materials processed through wet or dry granulation [].

Q2: How is the concentration of this compound in biological samples determined?

A2: A high-performance liquid chromatography (HPLC) method has been developed to determine this compound levels in human plasma []. The method involves adding an internal standard to the plasma sample, adjusting the pH to 8.5, and extracting the drug using a solution of 7.5% isopropanol in methylene chloride []. After separation from other components in the sample using reversed-phase HPLC, the concentration is determined by UV detection at 254 nm []. This method demonstrates linearity within a concentration range of 12-2400 ng/mL when 0.5 mL plasma aliquots are analyzed [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.